Product packaging for 5-Bromo-2-ethoxybenzoyl chloride(Cat. No.:CAS No. 343855-79-8)

5-Bromo-2-ethoxybenzoyl chloride

Cat. No.: B2822873
CAS No.: 343855-79-8
M. Wt: 263.52
InChI Key: JGAIMMXCWHYBGZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of 5-Bromo-2-ethoxybenzoyl chloride lies in its reactivity, which allows for its participation in a variety of chemical transformations. The acyl chloride group is highly susceptible to nucleophilic attack, enabling the formation of esters, amides, and ketones. smolecule.com This reactivity is fundamental to its role as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. smolecule.com

For instance, it is a key intermediate in the synthesis of (5-bromo-2-chlorphenyl)(4-ethoxyphenyl)ketone, a precursor for various pharmaceutical compounds. wipo.int The preparation of this ketone involves the Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride. wipo.int This highlights the compound's role in constructing complex molecular frameworks.

Context of Substituted Benzoyl Chlorides in Contemporary Chemical Research

Substituted benzoyl chlorides, as a class of compounds, are of significant importance in modern chemical research and industry. ontosight.aigoogle.com They serve as activated derivatives of benzoic acids and are widely used as building blocks for a diverse range of products, including pharmaceuticals, agrochemicals, dyes, and high-performance polymers. google.comwikipedia.org

The presence of various substituents on the benzene (B151609) ring, such as halogens or alkoxy groups, imparts specific chemical properties and reactivity to the benzoyl chloride moiety. ontosight.ai This allows for the targeted synthesis of molecules with desired biological or material properties. ontosight.ai For example, the incorporation of chlorine is a prominent feature in many FDA-approved drugs, and chlorine chemistry is integral to the production of over 88% of pharmaceuticals in the United States. nih.gov The strategic use of substituted benzoyl chlorides enables the introduction of these crucial functional groups. ontosight.ai

The reactivity of benzoyl chlorides in acylation reactions is a cornerstone of their utility. wikipedia.orgorganic-chemistry.org They readily react with alcohols to form esters and with amines to form amides, fundamental linkages in many biologically active molecules and materials. wikipedia.org The Friedel-Crafts acylation, another key reaction, allows for the formation of carbon-carbon bonds with aromatic compounds, leading to the synthesis of benzophenones and related derivatives. wikipedia.org

Scope and Academic Research Focus on this compound

Academic and industrial research on this compound primarily concentrates on its application as a synthetic intermediate. A significant area of investigation is its use in the synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors, a class of drugs used to treat diabetes. acs.org

Research has also explored various synthetic routes to compounds derived from this compound. For example, the synthesis of Acetamide, N-((5-bromo-2-ethoxybenzyl)oxy)- involves the reaction of 5-bromo-2-ethoxybenzyl alcohol, which can be derived from the corresponding benzoyl chloride, with an acylating agent. ontosight.ai Furthermore, studies have detailed the synthesis of novel bromo-derivatives of 2-bromomethyl-benzimidazole, which have shown potential antimicrobial activities. semanticscholar.org

The table below provides a summary of key reactions and products involving this compound and related compounds, as documented in chemical literature.

Starting MaterialReagent(s)ProductApplication/Significance
5-Bromo-2-chlorobenzoic acidThionyl chloride, DMF5-Bromo-2-chlorobenzoyl chlorideIntermediate for pharmaceuticals wipo.intgoogle.com
5-Bromo-2-chlorobenzoyl chloridePhenetole, Aluminum trichloride (B1173362)(5-Bromo-2-chlorphenyl)(4-ethoxyphenyl)ketonePrecursor for SGLT2 inhibitors wipo.intacs.org
5-Bromo-2-ethoxybenzyl alcoholChloroacetyl chloride, AmmoniaAcetamide, N-((5-bromo-2-ethoxybenzyl)oxy)-Potential pharmaceutical applications ontosight.ai
2-Bromomethyl-1H-benzimidazole5-Bromo-2-methoxybenzoyl chloride(5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanonePotential antimicrobial agent semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B2822873 5-Bromo-2-ethoxybenzoyl chloride CAS No. 343855-79-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAIMMXCWHYBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Ethoxybenzoyl Chloride

Direct Acyl Chloride Formation from Corresponding Carboxylic Acids

The direct conversion of 5-bromo-2-ethoxybenzoic acid to 5-bromo-2-ethoxybenzoyl chloride is a widely used and efficient method. This process involves the use of specific chlorinating agents that react with the carboxylic acid to form the more reactive acyl chloride.

Utilizing Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comlibretexts.org The reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. blogspot.comlibretexts.org

The reaction between a carboxylic acid and thionyl chloride can be accelerated by the use of a catalytic amount of N,N-dimethylformamide (DMF). masterorganicchemistry.comacs.orgacs.org DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species. blogspot.comnih.gov This reagent then reacts with the carboxylic acid, leading to the formation of the acyl chloride and regeneration of the DMF catalyst. blogspot.com This catalytic cycle significantly enhances the reaction rate. However, it is important to note that the use of DMF with chlorinating agents can lead to the formation of the toxic byproduct dimethylcarbamoyl chloride (DMCC). acs.orgacs.org

The efficiency of the acyl chloride synthesis using thionyl chloride is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of the reactants.

For instance, in the synthesis of 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid, a related reaction, refluxing the mixture of the carboxylic acid and thionyl chloride in the absence of a solvent is a common procedure. google.com The molar ratio of the carboxylic acid to thionyl chloride is typically in the range of 1:2 to 1:5, with reaction times of 2 to 4 hours under reflux conditions. google.com After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. google.com

Heating is often necessary to drive the reaction to completion. For example, heating a reaction mixture to 76°C for several hours is a documented procedure. arkat-usa.org In some cases, the reaction can proceed at room temperature, but may require extended reaction times. rsc.org

Table 1: Optimization of Thionyl Chloride Reaction Conditions

ParameterConditionOutcomeReference
**Molar Ratio (Acid:SOCl₂) **1:2 to 1:5High yield of acyl chloride google.com
Temperature RefluxDrives reaction to completion google.com
Temperature 76°CEffective for acyl chloride formation arkat-usa.org
Time 2-4 hoursSufficient for reaction completion under reflux google.com
Catalyst DMFAccelerates reaction rate masterorganicchemistry.comacs.org

Solvent-free, or neat, reaction conditions are often employed for the synthesis of acyl chlorides using thionyl chloride. This approach offers several advantages, including reduced waste, lower cost, and simpler product isolation. A notable example is the preparation of 5-bromo-2-chlorobenzoyl chloride, where 5-bromo-2-chlorobenzoic acid is directly refluxed with thionyl chloride without any solvent. google.com This method has been shown to be efficient and suitable for industrial-scale production. google.com

Employing Oxalyl Chloride for Acyl Chloride Generation

Oxalyl chloride ((COCl)₂) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. libretexts.orgcommonorganicchemistry.com It is often considered a milder and more selective reagent than thionyl chloride, although it is more expensive. wikipedia.org The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride, which are all gaseous and easily removed.

Similar to thionyl chloride, the reaction of oxalyl chloride with a carboxylic acid is often catalyzed by DMF. wikipedia.orgyoutube.com The mechanism involves the initial reaction of DMF with oxalyl chloride to form the Vilsmeier reagent. wikipedia.org The carboxylic acid then attacks this intermediate, leading to the formation of a mixed anhydride. Subsequent attack by the chloride ion on the carbonyl carbon of the original acid moiety results in the formation of the desired acyl chloride, along with the regeneration of the DMF catalyst and the release of carbon dioxide and carbon monoxide. blogspot.com This catalytic process makes the reaction highly efficient. youtube.com For example, the synthesis of diarylmethanes, which are key building blocks for SGLT2 inhibitors, utilizes oxalyl chloride and catalytic DMF to convert 5-bromo-2-chlorobenzoic acid to its acyl chloride in chloroform. acs.org

Purification and Isolation Techniques for this compound

The purification of this compound, a reactive acyl chloride, is crucial for its use in subsequent synthetic steps. While specific purification protocols for this exact compound are not extensively detailed in publicly available literature, standard techniques for the purification of acyl chlorides can be applied. These methods are designed to remove unreacted starting materials, such as the corresponding carboxylic acid, and byproducts from the chlorination reaction.

Typically, after the synthesis of a benzoyl chloride from its corresponding benzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride, the crude product is a liquid or a low-melting solid. google.compatsnap.com A primary purification step involves the removal of excess chlorinating agent and volatile byproducts, such as sulfur dioxide and hydrogen chloride in the case of thionyl chloride. This is commonly achieved by distillation, often under reduced pressure, to prevent thermal decomposition of the product. google.comresearchgate.net

For non-volatile impurities, recrystallization can be an effective purification method. The crude 5-bromo-2-chlorobenzoyl chloride, a related compound, has been purified as a yellow solid, suggesting that this compound might also be amenable to crystallization from a suitable solvent system. google.com The choice of solvent is critical and should be inert towards the acyl chloride functional group. Non-polar aprotic solvents are generally preferred. In the preparation of a downstream product, the crude 5-bromo-2-chlorobenzoyl chloride was dissolved in dichloromethane (B109758) for the next reaction step, indicating its solubility in chlorinated solvents. google.com

Furthermore, washing the crude product with an appropriate aqueous solution can remove certain impurities. For instance, in the synthesis of a derivative, the product was washed with a 5% sodium bicarbonate solution and water. google.com However, this method must be used with extreme caution for acyl chlorides due to their high reactivity towards water, which would lead to hydrolysis back to the carboxylic acid. Any aqueous work-up would necessitate a subsequent drying step of the organic phase, typically with an anhydrous drying agent like sodium sulfate, followed by solvent removal. chemicalbook.com

In an industrial setting, the purification might be integrated into a continuous process where the crude benzoyl chloride is used in situ for the next reaction, minimizing handling and potential decomposition. googleapis.com

TechniquePurposeKey Considerations
Distillation Removal of excess chlorinating agent and volatile byproducts.Often performed under reduced pressure to lower the boiling point and prevent thermal degradation. google.com
Recrystallization Removal of non-volatile impurities.Requires a suitable inert solvent from which the product can be crystallized with high recovery.
Solvent Dissolution and Filtration Removal of insoluble impurities.The choice of solvent is crucial; dichloromethane is a common choice for related compounds. google.com
Aqueous Washing (with caution) Removal of water-soluble impurities.High risk of hydrolysis; must be performed quickly at low temperatures.

Precursor Synthesis and Halogenation Strategies for Related Benzoyl Chlorides

The synthesis of this compound relies on the availability of its precursor, 5-bromo-2-ethoxybenzoic acid. The preparation of this and related halogenated benzoic acids involves strategic halogenation and functional group transformations.

Preparation of 5-Bromo-2-chlorobenzoic Acid and Analogues

The synthesis of 5-bromo-2-chlorobenzoic acid is well-documented and provides a valuable reference for the synthesis of its ethoxy analogue. Key strategies include the introduction of chloro and bromo substituents onto a benzoic acid backbone through various pathways.

A versatile method for introducing a chlorine atom onto an aromatic ring is through a Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) chloride solution. google.comgoogle.com This pathway is particularly useful for synthesizing substituted chlorobenzoic acids that may not be readily accessible through direct chlorination.

For instance, the synthesis of 5-bromo-2-chlorobenzoic acid can be achieved from 5-bromo-2-aminobenzoic acid derivatives. google.com The process involves the diazotization of the amino group using sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (e.g., -5 to 10 °C) to form the unstable diazonium salt. google.com This intermediate is then subjected to a Sandmeyer reaction with cuprous chloride and hydrochloric acid to replace the diazonium group with a chlorine atom. google.com Subsequent hydrolysis of the resulting ester or other functional group yields the desired 5-bromo-2-chlorobenzoic acid. google.com This two-step reaction sequence of diazonium chlorination and hydrolysis is reported to produce the final product with few isomer impurities, high yield, and good purity, making it suitable for industrial production. google.com

The diazotization of aminobenzoic acids, such as p-aminobenzoic acid (PABA), is a well-established process, typically carried out by treating the amine with sodium nitrite in the presence of a mineral acid like hydrochloric or sulfuric acid. ontosight.aiscribd.com The resulting diazonium salts are highly reactive and can undergo various nucleophilic substitution reactions. scirp.orgquestjournals.org While useful, the diazonium salts of some aminobenzoic acids can be sensitive to nucleophilic attack by water, leading to the formation of hydroxybenzoic acids as byproducts. scirp.org

Starting MaterialReagentsKey StepsProduct
5-bromo-2-aminobenzoic acid ethyl ester1. Sodium nitrite, Hydrochloric acid2. Cuprous chloride, Hydrochloric acid3. Hydrolysis1. Diazotization2. Sandmeyer reaction3. Hydrolysis5-bromo-2-chlorobenzoic acid
p-Aminobenzoic acid1. Sodium nitrite, Sulfuric acid2. Heating1. Diazotization2. Hydrolysisp-Hydroxybenzoic acid

Direct bromination of substituted benzoic acids is a common strategy for introducing a bromine atom onto the aromatic ring. The regioselectivity of the bromination is directed by the existing substituents on the ring. For the synthesis of 5-bromo-2-ethoxybenzoic acid, the starting material would be 2-ethoxybenzoic acid. chembk.comchemicalbook.com The ethoxy group at the 2-position is an ortho-, para-director. Since the ortho position to the ethoxy group is sterically hindered by the carboxylic acid group, bromination is expected to occur predominantly at the para position (C5), yielding the desired 5-bromo-2-ethoxybenzoic acid. The reaction is typically carried out using bromine in a suitable solvent like acetic acid at room temperature. chemicalbook.com

Similarly, the bromination of 2-methoxybenzoic acid is a known method to produce 5-bromo-2-methoxybenzoic acid. ontosight.ai For substrates with deactivating groups, more potent brominating agents or catalysts may be required. For example, the bromination of m-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid has been achieved using N-bromosuccinimide (NBS) in the presence of a bromination initiator, a cocatalyst, and sulfuric acid in a halogenated hydrocarbon solvent. google.com

Starting MaterialBrominating AgentSolvent/CatalystProduct
2-Ethoxybenzoic acidBromineAcetic acid5-Bromo-2-ethoxybenzoic acid
2-Methoxybenzoic acidNot specifiedNot specified5-Bromo-2-methoxybenzoic acid
m-Methoxybenzoic acidN-Bromosuccinimide (NBS)Halogenated hydrocarbon, Sulfuric acid, initiator, cocatalyst2-bromo-5-methoxybenzoic acid

Functional Group Transformations Preceding Acyl Chloride Formation

The final step in the synthesis of a benzoyl chloride is the conversion of the carboxylic acid functional group of the corresponding benzoic acid. This is a standard transformation in organic synthesis, often achieved by reacting the carboxylic acid with a chlorinating agent. doubtnut.comvaia.com

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. doubtnut.comvaia.comechemi.com The reaction of a benzoic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), efficiently produces the corresponding benzoyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases. google.com For example, 5-bromo-2-chlorobenzoic acid is converted to 5-bromo-2-chlorobenzoyl chloride by refluxing with thionyl chloride and catalytic DMF. google.com After the reaction, the excess thionyl chloride can be removed by distillation under reduced pressure. google.comresearchgate.net

Oxalyl chloride is another effective reagent for this transformation and is sometimes preferred for its milder reaction conditions. patsnap.com The reaction of 5-bromo-2-chlorobenzoic acid with oxalyl chloride in dichloromethane has been used to prepare 5-bromo-2-chlorobenzoyl chloride. patsnap.com

These methods are generally applicable to a wide range of substituted benzoic acids, including 5-bromo-2-ethoxybenzoic acid, to yield the desired this compound.

Carboxylic Acid PrecursorChlorinating AgentSolvent/CatalystAcyl Chloride Product
Benzoic acidThionyl chloride (SOCl₂)Aprotic solvent (e.g., benzene (B151609), dichloromethane)Benzoyl chloride
5-Bromo-2-chlorobenzoic acidThionyl chloride (SOCl₂)Dimethylformamide (DMF) catalyst5-Bromo-2-chlorobenzoyl chloride
5-Bromo-2-chlorobenzoic acidOxalyl chlorideDichloromethane5-Bromo-2-chlorobenzoyl chloride

Reactivity Profiles and Mechanistic Investigations of 5 Bromo 2 Ethoxybenzoyl Chloride

Electrophilic Acylation Reactions

The primary and most well-documented reaction pathway for 5-bromo-2-ethoxybenzoyl chloride and its analogs is electrophilic aromatic substitution, specifically Friedel-Crafts acylation. In this reaction, the benzoyl chloride acts as an acylating agent, introducing the 5-bromo-2-ethoxybenzoyl group onto an aromatic substrate.

Friedel-Crafts Acylation with Aromatic Substrates

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. nih.gov The reaction requires a Lewis acid catalyst to activate the acyl chloride, thereby generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. lew.ro

This compound and its close chemical relatives are frequently used to acylate activated aromatic rings such as those of phenolic compounds and their ether derivatives, like phenetole (B1680304). These reactions are crucial for the synthesis of substituted benzophenones, which are common structural motifs in medicinal chemistry. nih.gov

The reaction with phenetole (ethoxybenzene) using the analogous 5-bromo-2-chlorobenzoyl chloride has been documented in the synthesis of intermediates for pharmaceuticals. The reaction proceeds by attacking the electron-rich phenetole ring with the acylium ion generated from the benzoyl chloride and a Lewis acid catalyst. This typically yields the corresponding 5-bromo-2-ethoxy-4'-ethoxybenzophenone.

While direct acylation of phenols can be challenging due to the potential for the phenolic oxygen to coordinate with the Lewis acid catalyst, the reaction is feasible. Often, to improve reactivity and yield, the phenol (B47542) is first converted to its more nucleophilic phenoxide salt or protected as a silyl (B83357) ether before acylation. google.comchemguide.co.uk The subsequent work-up then reveals the hydroxyl group on the benzophenone (B1666685) product. google.com

The choice of catalyst is critical in Friedel-Crafts acylation to ensure efficient generation of the electrophilic acylium ion. rsc.org A variety of Lewis acids can be employed, with their reactivity and substrate compatibility varying.

Aluminum Chloride (AlCl₃) : This is one of the most common and powerful Lewis acids used for Friedel-Crafts reactions. rsc.org It readily coordinates with the chloride of the acyl chloride to form the reactive acylium ion. lew.ro However, its high reactivity can sometimes lead to side reactions and the formation of unwanted isomers. google.com In some processes, a stoichiometric amount of AlCl₃ is required because it complexes with the final ketone product. researchgate.net

Ferric Chloride (FeCl₃) : A milder alternative to AlCl₃, ferric chloride is also an effective catalyst for the acylation of activated aromatic substrates. google.com

Other Lewis Acids : Catalysts like stannic chloride (SnCl₄), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) are also utilized, particularly when milder conditions are necessary to avoid degradation of sensitive functional groups. google.com

Solid Supports : To address the environmental and practical issues associated with traditional Lewis acids (e.g., corrosive waste, difficult removal), solid-supported catalysts have been developed. A notable example is the use of aluminum trichloride (B1173362) loaded onto silica (B1680970) gel. This heterogeneous catalyst facilitates the reaction, simplifies the work-up process through simple filtration, reduces acidic wastewater, and can be recycled, making the process more suitable for industrial applications. google.com

The table below summarizes findings from studies on the closely related 5-bromo-2-chlorobenzoyl chloride, which is expected to have reactivity comparable to the ethoxy analog.

CatalystSubstrateKey Findings/ObservationsYieldReference
Aluminum Chloride (AlCl₃)PhenetoleEffective catalyst but can lead to the formation of ortho-isomer byproducts, complicating purification. Generates significant acidic wastewater.Not specified google.com
Ferric Chloride (FeCl₃)PhenetoleUsed to avoid ortho-para competition, improving product yield. Still produces acidic waste.Not specified google.com
Silica Gel Loaded AlCl₃PhenetoleProvides high selectivity for the desired para-isomer, avoids significant byproduct formation, and simplifies workup. The catalyst is recyclable.94.7% google.com
Stannic Chloride (SnCl₄)O,O,O-tris(trimethylsilyl)phloroglucinolEffective for acylating silyl-protected phenols.64% google.com

The regiochemical outcome of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic substrate. The ethoxy group of phenetole and the hydroxyl group of phenols are strong activating, ortho-, para-directing groups. Acylation, therefore, occurs primarily at the positions ortho and para to this group.

Acylation of Other Nucleophilic Species

Beyond aromatic rings, the electrophilic carbonyl carbon of this compound is reactive toward a range of other nucleophiles, such as alcohols and amines, leading to the formation of esters and amides, respectively. These reactions generally proceed via a nucleophilic acyl substitution mechanism.

For instance, the reaction with an alcohol (R'-OH) would yield the corresponding ester, 5-bromo-2-ethoxyphenyl R'-carboxylate, and hydrochloric acid. chemguide.co.uk Similarly, reaction with a primary (R'-NH₂) or secondary (R'₂NH) amine would produce the corresponding N-substituted amide, such as N-R'-5-bromo-2-ethoxybenzamide, along with hydrogen chloride, which typically reacts with a second equivalent of the amine to form an ammonium (B1175870) salt. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions at the Acyl Carbon

The fundamental reactivity of acyl chlorides is defined by nucleophilic acyl substitution. cymitquimica.com This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the substituted product. libretexts.org

This mechanistic pathway underlies the reactions of this compound with all nucleophiles, including the aromatic substrates in Friedel-Crafts reactions (where the arene is the nucleophile) and other species like alcohols, amines, and water. chemguide.co.ukchemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack : A nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion (Cl⁻) as the leaving group. If the nucleophile was neutral (e.g., H₂O, ROH, RNH₂), a final deprotonation step occurs to yield the neutral product.

This reactivity makes this compound a versatile building block for introducing the 5-bromo-2-ethoxybenzoyl moiety into various molecular scaffolds.

Kinetics and Mechanisms of Hydrolysis of Benzoyl Chlorides

The hydrolysis of benzoyl chlorides is a fundamental reaction that has been the subject of numerous kinetic studies to elucidate its mechanism. These reactions are sensitive to both the electronic effects of substituents on the benzene (B151609) ring and the properties of the solvent medium nih.gov. The hydrolysis of benzoyl chloride in a water-dioxane solution has been shown to follow a first-order rate equation researchgate.net.

The mechanism of solvolysis (including hydrolysis) can vary between a dissociative SN1-type pathway, involving the formation of a benzoyl cation intermediate, and an associative SN2-type or addition-elimination pathway, where the nucleophile (water) adds to the carbonyl carbon to form a tetrahedral intermediate before the chloride ion is eliminated nih.gov. The preferred pathway is influenced by the substituents on the aromatic ring. Electron-donating groups tend to favor the SN1 pathway by stabilizing the positive charge of the carbocation, while electron-withdrawing groups favor the associative pathway by increasing the electrophilicity of the carbonyl carbon rsc.org.

Table 1: Rate Constants for Solvolysis of Substituted Benzoyl Chlorides

Substituent (Z) in p-Z-C₆H₄COClSolvent SystemRate Constant (k) at 25 °C
OMe97% w/w hexafluoroisopropanol-water(5.98 ± 0.04) × 10⁻² s⁻¹
H97% w/w hexafluoroisopropanol-water(3.21 ± 0.08) × 10⁻³ s⁻¹
NO₂97% w/w trifluoroethanol-waterFits addition channel mechanism

Data sourced from studies on p-substituted benzoyl chlorides, illustrating the impact of electron-donating (OMe) and electron-withdrawing (NO₂) groups on solvolysis rates researchgate.net.

Alcoholysis Reactions and Kinetic Studies of Substituted Benzoyl Chlorides

The mechanism is generally accepted to be an addition-elimination process. The alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to yield the final ester product.

The rate of alcoholysis is significantly influenced by substituents on the benzoyl chloride ring. A study on the reaction of substituted benzoyl chlorides with n-propanol found that the Hammett equation was applicable to the obtained rate values, confirming the influence of electronic effects on the reaction rate uni.edu. For this compound, the electron-donating ethoxy group and the electron-withdrawing bromo group would have opposing effects on the electrophilicity of the carbonyl carbon, thereby influencing the rate of alcoholysis.

A study of the reaction between benzoyl chloride and excess 95% ethanol (B145695) at 25°C revealed two simultaneous reactions: hydrolysis with the water present (k=0.00949 min⁻¹) and alcoholysis with ethanol (k=0.0757 min⁻¹) uni.edu. This highlights that in non-anhydrous alcohols, hydrolysis can be a competing side-reaction.

Reaction with Amine and Hydroxy Functionalities to Form Amides and Esters

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution . The reaction is typically rapid and exothermic, often carried out in the presence of a base (like pyridine (B92270) or triethylamine) or excess amine to neutralize the HCl byproduct . The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group libretexts.org.

Similarly, reaction with alcohols or phenols (hydroxy functionalities) yields the corresponding esters researchgate.net. While the reaction with alcohols is discussed under alcoholysis, the reaction with phenols follows the same mechanistic principle. These reactions are fundamental in organic synthesis for creating amide and ester linkages from a reactive acyl chloride precursor nih.govresearchgate.net.

Table 2: General Synthesis of Amides and Esters from Acyl Chlorides

NucleophileProductTypical Conditions
Primary or Secondary Amine (R₂NH)AmideInert solvent, often with a base (e.g., pyridine)
Alcohol or Phenol (ROH)EsterInert solvent, sometimes with a base catalyst

Formation of Hydrazone Derivatives

Hydrazone derivatives are typically synthesized in a two-step process starting from a benzoyl chloride. First, this compound would react with hydrazine (B178648) (N₂H₄) or a substituted hydrazine to form the corresponding benzohydrazide (B10538) rsc.org. This reaction is analogous to the formation of amides, where hydrazine acts as the nitrogen nucleophile.

In the second step, the newly formed 5-bromo-2-ethoxybenzohydrazide (B1522462) is condensed with an aldehyde or a ketone worldwidejournals.com. This condensation reaction forms a C=N double bond, yielding the final hydrazone derivative. The synthesis of hydrazones is of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry worldwidejournals.comresearchgate.net.

Hydrazide Formation : this compound + Hydrazine → 5-Bromo-2-ethoxybenzohydrazide + HCl rsc.org

Hydrazone Synthesis : 5-Bromo-2-ethoxybenzohydrazide + Aldehyde/Ketone → Hydrazone + H₂O worldwidejournals.com

Reactions with Selenocyanate (B1200272) for Selenourea (B1239437) Synthesis

Benzoyl chlorides can be used to synthesize benzoylselenoureas in a one-pot, three-component reaction acs.orgresearchgate.net. This process involves the reaction of this compound with potassium selenocyanate (KSeCN). This generates a highly reactive aroyl isoselenocyanate intermediate in situ acs.org.

This intermediate is not isolated but is immediately trapped by the addition of a primary or secondary amine (such as a substituted aniline) acs.org. The amine attacks the carbon of the isoselenocyanate group (-N=C=Se), leading to the formation of the corresponding N,N'-disubstituted selenourea derivative. This method provides an efficient route to complex selenium-containing organic compounds acs.orgnih.gov.

The reaction sequence can be summarized as:

Step 1 : this compound + KSeCN → [5-Bromo-2-ethoxybenzoyl isoselenocyanate] + KCl

Step 2 : [5-Bromo-2-ethoxybenzoyl isoselenocyanate] + R₂NH → 1-(5-Bromo-2-ethoxybenzoyl)-3,3-dialkylselenourea

Halogen Reactivity and Derivatization

The this compound molecule contains two halogen atoms, a chlorine and a bromine, with vastly different chemical reactivities due to their distinct bonding environments.

Reactivity of Bromine and Chlorine Substituents towards Nucleophiles

The chlorine atom is part of the acyl chloride functional group (-COCl). The carbon atom of this group is sp² hybridized and highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. Furthermore, the chloride ion (Cl⁻) is an excellent leaving group. Consequently, this chlorine is readily displaced by a wide range of nucleophiles in nucleophilic acyl substitution reactions, as detailed in the sections above libretexts.org. This high reactivity is the basis for the utility of benzoyl chlorides as synthetic intermediates.

In stark contrast, the bromine atom is bonded directly to an sp² hybridized carbon of the aromatic ring. This C-Br bond is significantly stronger and less polarized than the C-Cl bond of the acyl chloride. Nucleophilic aromatic substitution on an unactivated aryl halide like this is generally very difficult quora.com. The reaction is disfavored due to the electron-rich nature of the benzene ring repelling incoming nucleophiles and the instability of the potential phenyl cation intermediate that would form in an SN1-type mechanism quora.comstackexchange.com. Therefore, under the typical conditions used for hydrolysis, alcoholysis, amidation, or selenourea formation, the bromine atom on the benzene ring remains unreactive and acts as a spectator substituent.

Cross-Coupling Methodologies on Halogenated Benzoyl Chlorides (e.g., Suzuki Coupling on Pyrazines)

The Suzuki-Miyaura cross-coupling reaction provides a robust method for the arylation of various substrates, including those containing a pyrazine (B50134) moiety. The reaction of a bromo-substituted aromatic compound with a pyrazine boronic acid or a pyrazine derivative with a boronic acid allows for the synthesis of aryl-pyrazine compounds, which are significant scaffolds in medicinal chemistry.

While direct experimental data for the Suzuki coupling of this compound with pyrazine boronic acids is not extensively documented in publicly available literature, valuable insights can be drawn from analogous reactions. For instance, the Suzuki cross-coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of aryl and heteroaryl boronic acids has been successfully demonstrated. In these reactions, the choice of catalyst, base, and solvent system is crucial for achieving high yields. Typically, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is employed in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane.

The electronic nature of the substituents on the boronic acid has been shown to significantly influence the reaction outcome. Generally, electron-donating groups on the boronic acid lead to good to excellent yields, while electron-withdrawing groups tend to result in lower yields mdpi.com. This trend suggests that the transmetalation step of the Suzuki-Miyaura catalytic cycle is sensitive to the nucleophilicity of the organoboron species.

The table below illustrates the scope of a model Suzuki cross-coupling reaction between a bromo-substituted heterocyclic amide containing a pyrazine and various arylboronic acids, which can serve as a predictive model for the reactivity of this compound.

Table 1: Suzuki Cross-Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Arylboronic Acids

Entry Arylboronic Acid Product Yield (%)
1 4-Methoxyphenylboronic acid 5-(4-Methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 72
2 3,4-Dichlorophenylboronic acid 5-(3,4-Dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 68
3 4-Chlorophenylboronic acid 5-(4-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 65
4 3-Chloro-4-fluorophenylboronic acid 5-(3-Chloro-4-fluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 63
5 3,5-Dimethylphenylboronic acid 5-(3,5-Dimethylphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 60
6 4-(Methylthio)phenylboronic acid 5-(4-(Methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 58
7 3,5-Difluorophenylboronic acid 5-(3,5-Difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 55
8 Thiophene-2-boronic acid 5-(Thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 45
9 Naphthalen-2-ylboronic acid 5-(Naphthalen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide 42

Reaction Conditions: 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, arylboronic acid/pinacol ester, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux.

Similarly, studies on the Suzuki cross-coupling of 5-bromoindazoles with heteroarylboronic acids, such as N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid, have demonstrated the efficacy of palladium catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) in facilitating these transformations mdpi.com. The choice of catalyst can significantly impact the reaction time and yield, with Pd(dppf)Cl₂ often proving superior to other common palladium catalysts like Pd(PPh₃)₄ and bis(tricyclohexylphosphine)palladium(0) (B1270768) (Pd(PCy₃)₂) for certain substrates mdpi.com.

The mechanistic pathway of the Suzuki-Miyaura coupling is well-established and involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In the context of this compound, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond would be the initial step. The presence of the ortho-ethoxy group may exert a steric and electronic influence on this step. The subsequent transmetalation with the pyrazine boronic acid, activated by a base, would form a diorganopalladium(II) intermediate. Finally, reductive elimination would yield the desired aryl-pyrazine ketone and regenerate the palladium(0) catalyst.

The reactivity of the acyl chloride group in this compound also presents a point of consideration. While the Suzuki coupling typically targets the aryl-halide bond, the acyl chloride functionality could potentially undergo side reactions under certain conditions. However, the chemoselectivity of palladium catalysts in Suzuki-Miyaura reactions often allows for the selective coupling at the aryl bromide site, leaving the acyl chloride intact for subsequent transformations.

Applications of 5 Bromo 2 Ethoxybenzoyl Chloride As an Advanced Synthetic Building Block

Role in the Synthesis of Aryl Ketones and Diarylmethanes

The reactivity of 5-Bromo-2-ethoxybenzoyl chloride is prominently featured in the multi-step synthesis of diarylmethane moieties, which are core structural components of several modern therapeutic agents. The process typically involves an initial acylation reaction to form a diaryl ketone, followed by the reduction of the carbonyl group.

This compound is a direct precursor for the synthesis of substituted benzophenones through Friedel-Crafts acylation. In a typical reaction, it is treated with an aromatic compound, such as phenetole (B1680304) (ethoxybenzene), in the presence of a Lewis acid catalyst. While direct synthesis examples for this compound are specific, a closely related and well-documented reaction involves the use of 5-bromo-2-chlorobenzoyl chloride to produce 5-bromo-2-chloro-4'-ethoxybenzophenone, an intermediate in the synthesis of the antidiabetic drug dapagliflozin. google.comgoogle.comjustia.com

This transformation is a classic Friedel-Crafts acylation, where the acyl chloride reacts with phenetole, typically using aluminum chloride (AlCl₃) as the catalyst in a suitable solvent like dichloromethane (B109758). google.comjustia.com The reaction proceeds by activating the acyl chloride with the Lewis acid, facilitating the electrophilic attack on the electron-rich phenetole ring. The ethoxy group of phenetole directs the acylation primarily to the para-position, yielding the desired 4'-ethoxybenzophenone derivative. google.com

Table 1: Typical Reagents in Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

Component Role Example Reference(s)
5-Bromo-2-chlorobenzoyl chloride Acylating Agent / Precursor google.comjustia.comwipo.int
Phenetole (Ethoxybenzene) Aromatic Substrate google.comwipo.int
Aluminum Chloride (AlCl₃) Lewis Acid Catalyst justia.comchemicalbook.com
Dichloromethane (DCM) Solvent google.comgoogle.com

This method provides a high yield of the target ketone, which is a crucial intermediate for subsequent transformations. google.com

The diaryl ketone synthesized in the previous step, such as 5-bromo-2-chloro-4'-ethoxybenzophenone, serves as the immediate precursor for the corresponding diarylmethane. google.comgoogle.com The synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is achieved through the reduction of the ketone's carbonyl group to a methylene (B1212753) bridge (-CH₂-). wipo.intnih.gov This two-step sequence, starting from the benzoyl chloride to the ketone and then to the diarylmethane, is an efficient and widely used strategy for constructing these important building blocks. google.comnih.govresearchgate.net This specific diarylmethane is a key intermediate for SGLT2 inhibitors like dapagliflozin. google.comgoogle.com

The conversion of the diaryl ketone to a diarylmethane is a critical reduction step. Several methods are employed to achieve this transformation, with the choice of reagents often depending on the substrate's sensitivity and the desired reaction conditions.

A widely documented method for this specific conversion involves ionic hydrogenation using a silane (B1218182) reducing agent in the presence of a strong Lewis acid. justia.comchemicalbook.com Commonly, triethylsilane (Et₃SiH) is used as the hydride source, and boron trifluoride diethyl etherate (BF₃·OEt₂) serves as the Lewis acid catalyst. justia.comchemicalbook.com This reaction is typically performed in a mixed solvent system, such as dichloromethane and acetonitrile. justia.com

Alternative and often more cost-effective methods have been developed. One such approach utilizes a combination of titanium tetrachloride (TiCl₄) and sodium borohydride (B1222165) (NaBH₄) for the reduction. nih.govresearchgate.net Other strategies include using indium(III) chloride (InCl₃) with aluminum powder and BF₃·OEt₂. nih.govresearchgate.net Classic reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are also general options for converting ketones to alkanes, though the silane-based methods are frequently preferred for complex pharmaceutical intermediates due to milder conditions and higher selectivity. thieme-connect.dewisdomlib.org

Table 2: Comparison of Reduction Strategies for Diaryl Ketones

Method Reducing Agent(s) Catalyst/Conditions Key Features Example Reference(s)
Ionic Hydrogenation Triethylsilane (Et₃SiH) Boron Trifluoride Etherate (BF₃·OEt₂) Mild conditions, high yield, commonly used in pharmaceutical synthesis. justia.comchemicalbook.com
Titanium-Based Reduction Sodium Borohydride (NaBH₄) Titanium Tetrachloride (TiCl₄) Uses cheaper reagents compared to silanes. nih.govresearchgate.net
Indium-Based Reduction Aluminum (Al) Indium(III) Chloride (InCl₃) / BF₃·OEt₂ An alternative method for specific substrates. nih.gov
Clemmensen Reduction Zinc Amalgam (Zn(Hg)) Hydrochloric Acid (HCl) Strong acidic conditions, not suitable for acid-sensitive substrates. thieme-connect.dewisdomlib.org

Advanced Spectroscopic Characterization of 5 Bromo 2 Ethoxybenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton NMR (1H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is critical for identifying the number and arrangement of hydrogen atoms in a molecule. In derivatives of 5-Bromo-2-ethoxybenzoyl chloride, the aromatic region of the spectrum is particularly informative. For instance, in the derivative (5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone, the three aromatic protons of the bromo-methoxy-phenyl ring appear as a multiplet between 6.85 and 7.90 ppm. rsc.org

The ethoxy group, central to the parent compound's structure, exhibits a characteristic pattern. This typically consists of a quartet signal for the methylene (B1212753) protons (-O-CH₂-) and a triplet signal for the methyl protons (-CH₃), arising from spin-spin coupling with each other. In a related derivative, (5-Bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone, the ethoxy group protons are clearly observed: a quartet at 4.11 ppm and a triplet at 1.45 ppm, with a coupling constant (J) of 7.0 Hz. acs.org

Table 1: Selected ¹H NMR Data for Derivatives of this compound

Compound Chemical Shift (δ) ppm Multiplicity Assignment Source
(5-Bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone 7.75 d, J = 9.0 Hz 2H, Aromatic acs.org
7.51 s 1H, Aromatic acs.org
6.93 d, J = 9.0 Hz 2H, Aromatic acs.org
6.79 s 1H, Aromatic acs.org
4.11 q, J = 7.0 Hz 2H, -OCH₂CH₃ acs.org
1.45 t, J = 7.0 Hz 3H, -OCH₂CH₃ acs.org
(5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone 6.85-7.90 m 3H, Aromatic rsc.orgscispace.com

Carbon-13 NMR (13C NMR) for Carbon Backbone Analysis

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. The carbonyl carbon of the benzoyl chloride group is a key diagnostic signal, typically appearing significantly downfield. In derivatives where the chloride is replaced by another group (forming a ketone), this signal remains prominent. For example, the carbonyl carbon in (5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone resonates at 192.2 ppm. rsc.orgscispace.com Similarly, the ketone carbonyl in (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is found at 192.13 ppm. acs.org

Other key signals include the carbons of the ethoxy group, the carbon atom bonded to the bromine (which is influenced by the heavy atom effect), and the various aromatic carbons, whose shifts are dictated by the substitution pattern.

Table 2: Selected ¹³C NMR Data for Derivatives of this compound

Compound Chemical Shift (δ) ppm Assignment Source
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 192.13 C=O acs.org
163.95 Aromatic C-O acs.org
140.78, 133.78, 132.67, 131.62, 131.53, 130.17, 128.65, 114.56 Aromatic C acs.org
120.59 Aromatic C-Br acs.org
64.04 -OCH₂CH₃ acs.org
14.74 -OCH₂CH₃ acs.org
(5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone 192.2 C=O rsc.orgscispace.com
164.6 Aromatic C-O rsc.orgscispace.com
113.9-139.4 Phenyl C rsc.orgscispace.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS-ESI)

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures and confirming the molecular weight of synthesized products. Using electrospray ionization (ESI), a soft ionization technique, the protonated molecular ion [M+H]⁺ is often observed. For the derivative (5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone, the [M+H]⁺ ion was detected at an m/z of 425, confirming its molecular weight. rsc.orgscispace.com The presence of bromine would also be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: LC/MS Data for a Derivative of this compound

Compound Ionization Mode Observed m/z Assignment Source

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. This is crucial for confirming the identity of a newly synthesized molecule. For example, the derivative Ethyl 4-(5-bromo-2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate was analyzed by HRMS. rsc.org The experimentally measured mass was found to be 336.9943, which is in excellent agreement with the calculated mass of 336.9950 for the molecular formula C₁₄H₁₂NBrO₄. rsc.org

Table 4: HRMS Data for a Derivative of this compound

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Source

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of molecules.

Infrared (IR) Spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For benzoyl chlorides, the most prominent feature is the carbonyl (C=O) stretching band. Research on various substituted benzoyl chlorides shows that this band typically appears as a well-defined doublet in the region of 1735-1785 cm⁻¹. cdnsciencepub.com In ketone derivatives, such as (5-Bromo-4-methoxy-2-methylphenyl)(4-ethoxyphenyl)methanone, the C=O stretch is observed at 1641 cm⁻¹. acs.org Another derivative, (5-Bromo-2-methoxy-phenyl)-(2-bromomethyl-benzimidazole-1-yl)-methanone, shows a C=O stretch at 1730 cm⁻¹. rsc.orgscispace.com Other important bands include C-O stretching for the ethoxy group and C-Br stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzoyl chlorides typically exhibit a strong absorption band (B-band) in the UV region. cdnsciencepub.com The position and intensity of this band are sensitive to the nature and position of substituents on the benzene (B151609) ring. Mesomeric and steric interactions significantly influence the absorption maxima. cdnsciencepub.com For example, studies on the related 5-bromo-2-ethoxyphenylboronic acid have utilized UV-Vis spectroscopy in conjunction with theoretical calculations to understand its electronic properties. researchgate.net

Fourier-Transform Infrared (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural features.

The most prominent feature in the FTIR spectrum of a benzoyl chloride derivative is the carbonyl (C=O) stretching vibration of the acyl chloride group. researchgate.net This band is typically strong and appears at a high frequency, generally in the range of 1750-1800 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The presence of an electron-donating ethoxy group and an electron-withdrawing bromo group will modulate this frequency. Furthermore, it is not uncommon for the carbonyl band in benzoyl chlorides to appear as a doublet, which can arise from Fermi resonance or the presence of different conformational isomers. cdnsciencepub.com

Other significant absorption bands for this compound would include:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The ethyl group's C-H bonds will give rise to absorptions in the 2850-2980 cm⁻¹ range. nih.gov

C-O stretching: The aryl-ether linkage of the ethoxy group is expected to show strong, characteristic bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond in the acyl chloride is expected in the range of 800-600 cm⁻¹. researchgate.net

C-Br stretching: The carbon-bromine bond on the aromatic ring will have a characteristic absorption at lower frequencies, typically in the 700-500 cm⁻¹ range. easpublisher.com

Aromatic C=C stretching: The vibrations of the benzene ring are expected to produce several bands in the 1400-1600 cm⁻¹ region. nih.gov

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1750 - 1800Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2980Medium
Aryl-Ether (C-O)Asymmetric Stretching1200 - 1275Strong
Aryl-Ether (C-O)Symmetric Stretching1020 - 1075Strong
Acyl Chloride (C-Cl)Stretching800 - 600Medium to Strong
Aryl Bromide (C-Br)Stretching700 - 500Medium to Strong
Aromatic C=CStretching1400 - 1600Medium to Weak

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The benzoyl chloride moiety, with its aromatic ring conjugated to a carbonyl group, is a significant chromophore.

Substituted benzoyl chlorides typically exhibit two main absorption bands in the UV region. analis.com.my The first is a strong absorption at shorter wavelengths, usually below 250 nm, corresponding to a π→π* electronic transition within the conjugated aromatic system. The second is a weaker absorption at longer wavelengths, often in the 270-300 nm range, which is attributed to the n→π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com

The specific absorption maxima (λmax) and molar absorptivity (ε) for this compound are influenced by the electronic effects of the bromo and ethoxy substituents on the benzene ring. The ethoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition compared to unsubstituted benzoyl chloride. Conversely, the electron-withdrawing bromo group may have a counteracting effect. The interplay of these substituents will determine the final absorption profile.

The analysis of the UV-Visible spectrum of derivatives of this compound would involve monitoring shifts in these absorption bands upon chemical modification, providing insights into how changes in the molecular structure affect the electronic properties of the chromophore. For instance, the introduction of further conjugation or auxochromic groups would be expected to shift the λmax to longer wavelengths. biointerfaceresearch.com

The following table presents the expected UV-Visible absorption data for this compound, based on the general characteristics of substituted benzoyl chlorides.

TransitionExpected λmax (nm)Expected Molar Absorptivity (ε)
π→π~240 - 260High
n→π~280 - 310Low

X-ray Diffraction for Solid-State Structure Determination

A typical X-ray diffraction study would involve growing a suitable single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The results would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the asymmetric unit. This data allows for the generation of a detailed 3D model of the molecule, revealing the planarity of the benzene ring, the orientation of the ethoxy and acyl chloride groups, and any intermolecular interactions that stabilize the crystal packing. acs.org

The table below illustrates the type of crystallographic data that would be obtained from an X-ray diffraction analysis of a crystalline derivative of this compound, based on data for analogous compounds.

ParameterExample Data for a Substituted Benzoyl Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
α (°)90
β (°)105
γ (°)90
Volume (ų)1360
Z4

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₉H₈BrClO₂, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from an elemental analyzer are then compared with the theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's purity and confirms its empirical formula. Any significant deviation could indicate the presence of impurities or that the proposed structure is incorrect. For halogenated compounds, the analysis can be extended to include the determination of bromine and chlorine content.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0119108.09941.03%
HydrogenH1.00888.0643.06%
BromineBr79.904179.90430.33%
ChlorineCl35.453135.45313.46%
OxygenO15.999231.99812.15%
Total 263.518 100.00%

In practice, the results of elemental analysis are typically reported as the experimentally found percentages for C and H, which are then compared to the calculated values. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Routes for 5-Bromo-2-ethoxybenzoyl Chloride

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can be hazardous and produce significant waste. google.comgoogle.com Consequently, a key area of future research is the development of more environmentally friendly and sustainable methods for producing this compound.

One promising approach involves the use of solid-phase synthesis techniques. For instance, silica-bound benzoyl chloride has been developed as a recyclable solid support for the synthesis of other compounds, offering a more economically and environmentally viable method. beilstein-journals.org This type of strategy could be adapted for the production of this compound itself, minimizing waste and allowing for the reuse of reagents.

Another avenue of exploration is the use of catalytic systems that avoid stoichiometric toxic reagents. Research into the catalytic and green synthesis of related compounds, such as aryl-(Z)-vinyl chlorides, has demonstrated the potential for using catalytic amounts of reagents like scandium triflate and benzoyl chloride in conjunction with a chlorinating agent. nih.govacs.orgorganic-chemistry.org Similar catalytic cycles could be designed for the synthesis of this compound, reducing the environmental impact. The goal is to develop processes that are not only safer and more sustainable but also economically competitive with traditional methods.

Exploration of Novel Catalytic Systems for Reactions Involving this compound

The reactivity of this compound in various chemical transformations can be significantly enhanced and controlled through the use of novel catalytic systems. Future research will likely focus on developing catalysts that offer higher selectivity, improved yields, and milder reaction conditions.

For instance, in acylation reactions, which are a primary application of benzoyl chlorides, various catalysts have been investigated. Zeolites such as H-Y and H-BEA have proven to be effective for the benzoylation of aromatic compounds, offering a reusable and less corrosive alternative to traditional Lewis acids. iitm.ac.in The study of such solid acid catalysts could be extended to reactions involving this compound to improve efficiency and selectivity.

Palladium complexes have also been shown to be effective catalysts for reactions involving benzoyl chlorides, such as in the synthesis of benzoyltrimethylsilanes and -germanes. acs.org Furthermore, mechanochemical methods, which use mechanical force to induce chemical reactions, have been successfully applied to the Suzuki-Miyaura cross-coupling of acyl chlorides, offering a solvent-free and highly chemoselective route to ketones. nsf.gov The exploration of such innovative catalytic approaches for this compound could open up new synthetic possibilities.

Cyclodextrins have also been shown to influence the solvolysis of substituted benzoyl chlorides, acting as catalysts for those with electron-withdrawing groups. rsc.orgrsc.org This suggests that supramolecular catalysts could be designed to control the reactivity of this compound in specific applications.

Diversification of Synthetic Applications in Emerging Areas of Organic Chemistry and Materials Science

While this compound is already used in the synthesis of pharmaceuticals and other fine chemicals, there is significant potential to expand its applications into emerging fields. google.comgoogle.comgoogle.com Its unique combination of a reactive acyl chloride group and a substituted aromatic ring makes it an attractive building block for novel molecules and materials.

In materials science, benzoyl chloride derivatives are used in the synthesis of polymers and other advanced materials. The bromo and ethoxy substituents on this compound could be leveraged to create materials with specific electronic, optical, or thermal properties. For example, the bromine atom could serve as a site for further functionalization or as a handle for cross-coupling reactions to build complex polymeric structures.

In the realm of modern organic synthesis, the development of new reactions that utilize the specific reactivity of this compound is an active area of research. This could include its use in multicomponent reactions, cascade reactions, or in the synthesis of complex heterocyclic scaffolds. The presence of the ethoxy group may also direct reactions in a regioselective manner, providing access to unique molecular architectures.

Advanced Computational Design of this compound Analogues for Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties. nih.gov In the context of this compound, computational methods can be used to design analogs with tailored reactivity and functionality.

By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and density functional theory (DFT) calculations, researchers can predict how modifications to the structure of this compound will affect its electronic properties and reactivity. nih.govusp.br For example, the introduction of different substituents on the aromatic ring could be modeled to fine-tune the electrophilicity of the acyl chloride group, making it more or less reactive as needed for a particular application. researchgate.net

Computational studies can also be used to explore the reaction mechanisms of processes involving this compound, providing insights that can guide the development of new synthetic methods and catalysts. nih.govuobaghdad.edu.iqrdd.edu.iq This in silico approach can accelerate the discovery of new analogs with improved performance characteristics for applications in drug discovery, materials science, and other areas. tandfonline.comwalshmedicalmedia.comrjpbcs.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step forward in terms of efficiency, safety, and scalability. researchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including better temperature control, improved mixing, and the ability to safely handle hazardous reagents and intermediates. acs.org

Automated synthesis platforms can further enhance the efficiency of reactions involving this compound by enabling high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives. sigmaaldrich.comemolecules.com These platforms can be programmed to perform a series of reactions, purifications, and analyses automatically, freeing up researchers' time and reducing the potential for human error.

The combination of flow chemistry and automation could be particularly beneficial for the industrial-scale production of fine chemicals and pharmaceuticals derived from this compound. It would allow for a more streamlined, cost-effective, and sustainable manufacturing process.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-2-ethoxybenzoyl chloride?

Answer:
The compound is typically synthesized via a two-step process:

Etherification: React 5-bromo-2-hydroxybenzoic acid with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.

Chlorination: Treat the resulting 5-bromo-2-ethoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at reflux (40–60°C) for 4–6 hours under nitrogen to prevent hydrolysis .
Key Considerations: Excess SOCl₂ is removed under reduced pressure, and the product is purified via distillation or recrystallization.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR: Peaks for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and aromatic protons (split due to bromine and ethoxy substituents).
  • IR Spectroscopy: Strong C=O stretch (~1760–1780 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 262 (for [M⁺] of C₉H₈BrClO₂) and fragmentation patterns confirming the acyl chloride group.
  • Elemental Analysis: Validate Br and Cl content (~30.4% Br, 13.5% Cl) .

Advanced: How can researchers optimize reaction conditions to minimize hydrolysis of the acyl chloride group?

Answer:
Hydrolysis is a key challenge due to the compound’s moisture sensitivity. Mitigation strategies include:

  • Solvent Choice: Use anhydrous DCM or THF with molecular sieves.
  • Inert Atmosphere: Conduct reactions under nitrogen or argon.
  • Temperature Control: Maintain temperatures below 60°C to avoid side reactions.
  • Workup: Quench excess SOCl₂ with dry toluene or hexane, followed by vacuum distillation.
    Validation: Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 8:2) .

Advanced: How to resolve contradictions in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from impurities or polymorphic forms.

  • Recrystallization: Purify using a mixed solvent system (e.g., hexane/ethyl acetate).
  • Differential Scanning Calorimetry (DSC): Confirm melting point consistency.
  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).
    Case Study: A 2025 study resolved a 5°C variation in melting points by identifying residual solvent (DCM) in poorly dried samples .

Advanced: What coupling strategies are effective for synthesizing amide derivatives from this compound?

Answer:

  • Direct Aminolysis: React with aromatic amines (e.g., aniline derivatives) in DCM using pyridine or triethylamine as a base.
  • Catalytic Coupling: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling with boronic acids to replace bromine.
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally).
    Example: A 2024 study synthesized antibacterial amides by coupling with 4-aminophenyl benzo[d]thiazole .

Application-Focused: What role does this compound play in developing bioactive molecules?

Answer:
It serves as a versatile electrophile in medicinal chemistry:

  • Antibacterial Agents: Used to synthesize GroEL/ES inhibitors targeting biofilm formation.
  • Kinase Inhibitors: Functionalized via nucleophilic substitution with heterocyclic amines.
  • Proteolysis-Targeting Chimeras (PROTACs): The bromine atom enables further functionalization (e.g., Sonogashira coupling) .

Methodological: What are best practices for long-term storage of this compound?

Answer:

  • Storage Conditions: Keep in amber glass vials under nitrogen at –20°C.
  • Desiccants: Use activated molecular sieves (3Å) to absorb moisture.
  • Stability Testing: Monitor via FT-IR every 6 months; degradation is indicated by a shift in C=O stretch (due to hydrolysis to carboxylic acid) .

Advanced: How to troubleshoot side reactions during nucleophilic substitution of the bromine atom?

Answer:
Common issues and solutions:

  • Low Reactivity: Replace Br with a better leaving group (e.g., iodide via Finkelstein reaction).
  • Byproduct Formation: Add catalytic CuI for Ullmann-type couplings.
  • Solvent Optimization: Use DMF or DMSO for polar transition states in SNAr reactions.
    Data-Driven Approach: A 2023 study used HPLC-MS to identify dimeric byproducts and adjusted stoichiometry to suppress them .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat.
  • Ventilation: Use a fume hood due to lachrymatory and corrosive vapors.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
    Regulatory Note: Classified as UN3261 (Corrosive, Class 8) for transport .

Advanced: How to design a stability-indicating HPLC method for this compound?

Answer:

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
  • Detection: UV at 254 nm (aromatic ring) and 210 nm (acyl chloride).
  • Forced Degradation: Expose to 40°C/75% RH for 48 hours; hydrolyzed product (carboxylic acid) elutes earlier (RRT ~0.8) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.